Cas no 77074-42-1 (6a-Methyl Prednisolone 17-Hemisuccinate)

6a-Methyl Prednisolone 17-Hemisuccinate 化学的及び物理的性質
名前と識別子
-
- Pregna-1,4-diene-3,20-dione,17-(3-carboxy-1-oxopropoxy)-11,21-dihydroxy-6-methyl-, (6a,11b)- (9CI)
- 4-[[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid
- 6α-Methyl Prednisolo
- 6α-Methyl Prednisolone 17-Hemisuccinate
- 17,21-Dihydroxy-6
- 6alpha-Methylprednisone 21-Acetate
- A-Methyl Prednisone 21-Acetate
- A-methylpregna-1,4-diene-3,11,20-trione 21-Acetate
- METHYLPREDNISOLONE HYDROGEN SUCCINATE IMPURITY B [EP IMPURITY]
- B8V07359RT
- Pregna-1,4-diene-3,20-dione, 17-(3-carboxy-1-oxopropoxy)-11,21-dihydroxy-6-methyl-, (6alpha,11beta)-
- Methylprednisolone 17-hemisuccinate
- Q27274515
- PREGNA-1,4-DIENE-3,20-DIONE, 17-(3-CARBOXY-1-OXOPROPOXY)-11,21-DIHYDROXY-6-METHYL-, (6.ALPHA.,11.BETA.)-)
- 77074-42-1
- UNII-B8V07359RT
- 4-[(11,21-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid
- SCHEMBL770500
- 6alpha-Methyl Prednisolone 17-Hemisuccinate
- DTXSID30998345
- W-106998
- PREGNA-1,4-DIENE-3,20-DIONE, 17-(3-CARBOXY-1-OXOPROPOXY)-11,21-DIHYDROXY-6-METHYL-, (6ALPHA,11BETA)-)
- METHYLPREDNISOLONE HYDROGEN SUCCINATE IMPURITY B (EP IMPURITY)
- (6a,11ss)-17-(3-Carboxy-1-oxopropoxy)-11,21-dihydroxy-6-methylpregna- 1,4-diene-3,20-dione;
- DB-228985
- 6a-Methyl Prednisolone 17-Hemisuccinate
-
- インチ: InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(20(30)13-27,34-22(33)5-4-21(31)32)25(17,3)12-19(29)23(16)24(2)8-6-15(28)11-18(14)24/h6,8,11,14,16-17,19,23,27,29H,4-5,7,9-10,12-13H2,1-3H3,(H,31,32)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1
- InChIKey: VDJNUHGXSJAWMH-XYMSELFBSA-N
- ほほえんだ: CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O
計算された属性
- せいみつぶんしりょう: 474.22500
- どういたいしつりょう: 474.22536804g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 981
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 138Ų
じっけんとくせい
- PSA: 138.20000
- LogP: 2.21930
6a-Methyl Prednisolone 17-Hemisuccinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M326300-1mg |
6a-Methyl Prednisolone 17-Hemisuccinate |
77074-42-1 | 1mg |
$ 187.00 | 2023-09-07 | ||
TRC | M326300-10mg |
6a-Methyl Prednisolone 17-Hemisuccinate |
77074-42-1 | 10mg |
$ 1476.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483118-0.5 mg |
6α-Methyl Prednisolone 17-Hemisuccinate-d4 (major), |
77074-42-1 | 0.5 mg |
¥3,685.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483118-0.5mg |
6α-Methyl Prednisolone 17-Hemisuccinate-d4 (major), |
77074-42-1 | 0.5mg |
¥3685.00 | 2023-09-05 |
6a-Methyl Prednisolone 17-Hemisuccinate 関連文献
-
1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
6a-Methyl Prednisolone 17-Hemisuccinateに関する追加情報
Recent Advances in the Study of 6a-Methyl Prednisolone 17-Hemisuccinate (CAS: 77074-42-1)
6a-Methyl Prednisolone 17-Hemisuccinate (CAS: 77074-42-1) is a synthetic glucocorticoid derivative with significant anti-inflammatory and immunosuppressive properties. Recent studies have focused on its pharmacokinetics, therapeutic efficacy, and novel applications in various medical conditions. This research brief synthesizes the latest findings to provide a comprehensive overview of its current status in the field of chemical biology and medicine.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural modifications of 6a-Methyl Prednisolone 17-Hemisuccinate to enhance its bioavailability and reduce side effects. The research team utilized molecular docking and in vitro assays to identify key interactions with glucocorticoid receptors, leading to optimized formulations with improved therapeutic indices. These findings are pivotal for developing next-generation glucocorticoid therapies.
In another groundbreaking study, researchers investigated the compound's role in managing acute respiratory distress syndrome (ARDS). The results, published in European Journal of Pharmacology, demonstrated that 6a-Methyl Prednisolone 17-Hemisuccinate significantly reduced lung inflammation and fibrosis in preclinical models. The study highlighted its potential as a targeted therapy for ARDS, particularly in post-COVID-19 complications.
Recent advancements in drug delivery systems have also incorporated 6a-Methyl Prednisolone 17-Hemisuccinate. A 2024 paper in Advanced Drug Delivery Reviews detailed the development of nanoparticle-based carriers for sustained release of the compound, enhancing its efficacy in chronic inflammatory diseases like rheumatoid arthritis. This innovation addresses the challenge of frequent dosing and systemic toxicity associated with traditional glucocorticoid treatments.
Furthermore, the compound's metabolic pathways have been elucidated in a 2023 Drug Metabolism and Disposition study. Using LC-MS/MS techniques, researchers identified major metabolites and their clearance rates, providing critical data for personalized dosing regimens. This research underscores the importance of understanding pharmacokinetics to minimize adverse effects while maximizing therapeutic outcomes.
In conclusion, 6a-Methyl Prednisolone 17-Hemisuccinate (CAS: 77074-42-1) continues to be a focal point in glucocorticoid research, with recent studies paving the way for improved formulations and expanded clinical applications. Future research should focus on long-term safety profiles and comparative efficacy studies to solidify its position in modern therapeutics.
77074-42-1 (6a-Methyl Prednisolone 17-Hemisuccinate) 関連製品
- 1107-99-9(Prednisolone Pivalate)
- 2203-97-6(Hydrocortisone hemisuccinate)
- 2921-57-5(Methylprednisolone succinate)
- 125-10-0(Prednisone Acetate)
- 50-04-4(Cortisone acetate)
- 52-21-1(prednisolone acetate)
- 2920-86-7(Prednisolone hemisuccinate)
- 1106-03-2(Meprednisone Acetate)
- 50-03-3(Hydrocortisone acetate)
- 630-56-8(Hydroxyprogesterone caproate)




